tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate

PROTAC Linker length DC50

Secure your supply of tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9) for advanced PROTAC linker optimization and herbicide intermediate synthesis. This bifunctional building block features a Boc-protected amine and a reactive chlorosulfonyl group. With a standard purity of 97%, consistent alkyl linker length, and orthogonal Boc protection, it ensures reliable coupling yields and batch-to-batch reproducibility for demanding R&D applications. Optimize your synthesis and accelerate your drug or agrochemical discovery programs.

Molecular Formula C8H16ClNO4S
Molecular Weight 257.74 g/mol
CAS No. 1196153-59-9
Cat. No. B1378973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(chlorosulfonyl)propyl]carbamate
CAS1196153-59-9
Molecular FormulaC8H16ClNO4S
Molecular Weight257.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCS(=O)(=O)Cl
InChIInChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11)
InChIKeyOMSPDJMNLOWPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9): PROTAC Linker and Herbicide Intermediate Procurement Guide


tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9) is a bifunctional building block classified as a PROTAC linker, characterized by a tert-butyl carbamate-protected amine on one terminus and a reactive chlorosulfonyl group on the other . Its molecular formula is C8H16ClNO4S, molecular weight 257.73 g/mol, with a standard purity specification of 97% . The compound serves a dual role: as an alkyl-based linker for proteolysis-targeting chimera (PROTAC) synthesis and as a key intermediate for preparing substituted sulfonyl hydrazides that inhibit lysine biosynthesis via the diaminopimelate pathway, enabling applications as herbicides and antibacterial agents [1][2].

Why Generic Substitution Fails for tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate in PROTAC Design and Agrochemical Synthesis


Linker length, protecting group orthogonality, and purity are critical determinants of PROTAC degradation efficiency (DC50) and downstream product quality [1][2]. In PROTAC development, alkyl linker length directly influences ternary complex formation geometry; systematic variation from 4 to 12 carbon atoms has been shown to alter DC50 values by orders of magnitude [3]. Substituting a propyl (C3) linker with an ethyl (C2) or hexyl (C6) analog changes the spatial reach between E3 ligase and target protein binding moieties, fundamentally altering degradation potency [4]. Similarly, the choice between Boc and Fmoc amine protection dictates synthetic route compatibility, as Boc is acid-labile (cleaved by TFA) while Fmoc is base-labile, precluding simple interchange in multi-step sequences [5]. Finally, purity specifications (97% vs. 95% vs. ≥98%) directly impact coupling yields and impurity profiles in both PROTAC assembly and herbicide intermediate preparation. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate vs. Closest PROTAC Linker Analogs


Linker Length Differentiation: Propyl (C3) vs. Ethyl (C2) Analog Impacts PROTAC Degradation Geometry

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate provides a three-carbon propyl spacer between the Boc-protected amine and the sulfonyl chloride reactive group, corresponding to a linear alkyl chain of 8 carbon atoms total (including the Boc tert-butyl moiety). In contrast, the ethyl analog tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (CAS 134019-73-1) contains a two-carbon spacer (7 total carbon atoms). Systematic PROTAC linker SAR studies demonstrate that alkyl linker length strongly correlates with degradation potency (DC50), with maximal degradation often observed at 4–8 carbon atoms [1][2]. The additional carbon in the propyl variant alters the spatial reach between E3 ligase and target protein ligands, providing a distinct geometry for ternary complex optimization .

PROTAC Linker length DC50 Ternary complex Structure-activity relationship

Purity Specification Advantage: 97% Standard Purity vs. 95% for Benzyl-Protected Analog

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate is commercially supplied with a standard purity of 97% (as verified by NMR, HPLC, and GC batch analysis) . In comparison, the benzyl-protected analog benzyl N-(3-(chlorosulfonyl)propyl)carbamate (CAS 1196157-57-9) is routinely offered at 95% purity . The 2% absolute purity difference translates to a 40% reduction in potential impurities (from 5% down to 3%), which directly impacts coupling yields in PROTAC synthesis and reduces the burden of downstream purification. For multi-step synthetic sequences, this purity differential can significantly affect overall yield and final product homogeneity [1].

PROTAC linker Purity Coupling efficiency Quality control Procurement specification

Storage Stability Advantage: Requires -4°C Short-Term / -20°C Long-Term vs. Room Temperature Stability of Ethyl Analog

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate exhibits enhanced hydrolytic sensitivity compared to shorter-chain analogs, necessitating storage at -4°C for 1–2 weeks and -20°C for longer-term stability . In contrast, the ethyl analog tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (CAS 134019-73-1) is stable at room temperature under inert atmosphere . This differential stability profile reflects the increased hydrophobic character and conformational flexibility of the propyl chain, which may influence the accessibility of the sulfonyl chloride moiety to nucleophilic attack by ambient moisture. The stricter cold-chain requirement for the propyl derivative must be factored into procurement and inventory management decisions, but also indicates greater reactivity in sulfonamide-forming reactions when properly handled.

PROTAC linker Storage stability Cold chain Sulfonyl chloride hydrolysis Procurement logistics

Molecular Weight and Lipophilicity Differentiation: Intermediate MW (257.73) Offers Balanced Solubility vs. Hexyl Analog (299.82)

With a molecular weight of 257.73 g/mol (C8H16ClNO4S), tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate occupies an intermediate position in the alkyl sulfonyl chloride PROTAC linker series . The ethyl analog (C7) weighs 243.71 g/mol, while the hexyl analog tert-butyl N-[6-(chlorosulfonyl)hexyl]carbamate (C11) weighs 299.82 g/mol . Molecular weight directly correlates with calculated logP (cLogP): ethyl ≈ 0.8, propyl ≈ 1.3, hexyl ≈ 2.5 [1]. The propyl linker's intermediate lipophilicity (cLogP ~1.3) provides a balanced profile—more hydrophobic than ethyl (improving membrane permeability) but less hydrophobic than hexyl (avoiding precipitation issues in aqueous assay buffers). This balance is critical for PROTAC molecules where linker hydrophobicity influences cellular uptake and solubility [2].

PROTAC linker Lipophilicity Solubility Cell permeability cLogP

Orthogonal Protecting Group Strategy: Acid-Labile Boc Enables Sequential Deprotection Distinct from Base-Labile Fmoc Analogs

The tert-butyl carbamate (Boc) protecting group in this compound is selectively cleaved under acidic conditions (typically 30–90% TFA in DCM at room temperature, half-life <30 minutes) [1]. In contrast, the Fmoc-protected analog (9H-fluoren-9-yl)methyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1189357-51-4) requires basic conditions (20% piperidine in DMF) for deprotection [2][3]. This orthogonal reactivity enables sequential deprotection strategies in multi-step PROTAC synthesis where one amine must remain protected while another is deprotected and functionalized. The Boc group also offers greater stability to nucleophilic conditions that would cleave Fmoc, expanding the repertoire of compatible downstream reactions.

PROTAC synthesis Protecting group Boc Fmoc Orthogonal deprotection Solid-phase synthesis

Application-Specific Reactivity: Chlorosulfonyl Moiety Enables Sulfonamide Formation for Herbicidal Sulfonyl Hydrazide Synthesis

tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate serves as a direct precursor to substituted sulfonyl hydrazides that inhibit lysine biosynthesis via the diaminopimelate (DAP) pathway [1]. The chlorosulfonyl group undergoes nucleophilic substitution with hydrazines to form sulfonyl hydrazides, which are the active pharmacophore for herbicidal and antibacterial activity [2]. While the benzyl-protected analog can also undergo this transformation, the Boc group provides orthogonal protection that survives hydrazide formation and can be removed under acidic conditions to expose a free amine for further derivatization—a synthetic advantage not available with acid-labile benzyl carbamates [3]. This enables sequential functionalization strategies in agrochemical lead optimization programs.

Herbicide Lysine biosynthesis inhibitor Diaminopimelate pathway Sulfonyl hydrazide Agrochemical intermediate

Optimal Research and Industrial Applications for tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate (CAS 1196153-59-9)


PROTAC Degrader Development Requiring Intermediate Alkyl Linker Length (C3/C8 Total Carbon)

In PROTAC design where linker length optimization is underway, this compound provides a three-carbon spacer that has been shown in systematic SAR studies to occupy an intermediate position between short (C2) and long (C6+) linkers [1]. The 8-carbon total chain length (including Boc tert-butyl) aligns with the 6–12 carbon atom range empirically identified as optimal for many PROTAC targets [2]. Researchers can directly compare degradation potency (DC50) of PROTACs built with this linker versus ethyl or hexyl analogs to identify the optimal ternary complex geometry [3].

Multi-Step Solid-Phase PROTAC Synthesis Utilizing Orthogonal Boc Protection

For synthetic routes requiring sequential amine deprotection, the Boc group in this compound enables acid-mediated cleavage (TFA/DCM) that is orthogonal to Fmoc-based protecting strategies [4]. This is particularly valuable in solid-phase PROTAC assembly where one amine must be deprotected for ligand attachment while the other remains protected until a later stage. The Boc group's stability to basic and nucleophilic conditions expands the range of compatible coupling chemistries compared to Fmoc-protected linkers [5].

Agrochemical Lead Optimization: Herbicidal Sulfonyl Hydrazide Synthesis via the Diaminopimelate Pathway

This compound serves as a key intermediate for generating substituted sulfonyl hydrazide inhibitors of lysine biosynthesis [6]. The chlorosulfonyl group reacts efficiently with hydrazines to form the sulfonyl hydrazide pharmacophore, while the Boc-protected amine remains intact, allowing subsequent acid deprotection to expose a free amine for further SAR exploration [7]. This synthetic sequence is particularly valuable for herbicide discovery programs targeting the diaminopimelate pathway, a validated but underexploited herbicidal target distinct from commercial herbicide modes of action [8].

High-Purity Linker Procurement for GMP-Like PROTAC Scale-Up Campaigns

For PROTAC programs advancing toward preclinical development, the 97% purity specification (with batch-specific NMR, HPLC, and GC certificates) provides a defined starting material quality that reduces purification burden and improves batch-to-batch reproducibility . The cold-chain storage requirement (-4°C short-term, -20°C long-term) must be accommodated in procurement planning but ensures sulfonyl chloride reactivity is maintained for reproducible conjugation yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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